"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" chemical properties
"1-(2-Hydroxy-4-isopropoxyphenyl)ethanone" chemical properties
An In-Depth Technical Guide to 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone: Properties, Synthesis, and Analysis
Introduction
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a substituted hydroxyaryl ketone, a class of compounds that serves as a crucial structural motif in a wide array of biologically active molecules and advanced materials. As versatile intermediates, hydroxyaryl ketones are foundational building blocks for the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Their utility stems from the presence of multiple reactive sites—a phenolic hydroxyl group, an activated aromatic ring, and a carbonyl group—which can be selectively functionalized to construct complex molecular architectures. This guide provides a comprehensive technical overview of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone, detailing its physicochemical properties, robust synthetic methodologies, analytical characterization, and safety protocols, intended for professionals in chemical research and drug development.
Physicochemical and Structural Properties
The chemical structure of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone features an acetophenone core with a hydroxyl group at the C2 (ortho) position and an isopropoxy group at the C4 (para) position. This arrangement confers specific properties: the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent ketone's carbonyl oxygen, influencing its physical state, solubility, and spectral characteristics.[2]
Table 1: Physicochemical Properties of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone and Related Analogs
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₄O₃ | Calculated |
| Molecular Weight | 194.23 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar structures[3] |
| Boiling Point | Estimated >250 °C | Extrapolated from analogs[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DCM); low solubility in water. | General principle for polar organic molecules |
| pKa (Phenolic OH) | ~9-10 | Typical range for substituted phenols |
The intramolecular hydrogen bond significantly increases the effective steric hindrance around the hydroxyl group and can modulate the reactivity of the carbonyl group. The isopropoxy group, a moderately electron-donating and lipophilic moiety, enhances the molecule's solubility in less polar organic solvents and can influence its interaction with biological targets.
Synthesis and Mechanistic Insights
Hydroxyaryl ketones like 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone are most effectively synthesized via the Fries rearrangement of a corresponding phenolic ester. This method is often preferred over direct Friedel-Crafts acylation of the parent phenol, as the latter can result in O-acylation (ester formation) rather than the desired C-acylation.[5]
Primary Synthetic Route: Lewis Acid-Catalyzed Fries Rearrangement
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[5][6] The reaction is selective for the ortho and para positions, with the product ratio being controllable by reaction conditions such as temperature and solvent polarity.[6] Low temperatures and non-polar solvents typically favor the para-product, while higher temperatures favor the ortho-product due to the formation of a more stable bidentate complex with the Lewis acid catalyst.[5]
Caption: Workflow for the synthesis via Fries Rearrangement.
Experimental Protocol: Synthesis via Fries Rearrangement
This protocol is adapted from established procedures for analogous compounds.[7]
-
Esterification: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-isopropoxyphenol (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting phenol.
-
Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-isopropoxyphenyl acetate.
-
Fries Rearrangement: To a flask containing anhydrous aluminum chloride (AlCl₃, 1.5-2.0 equivalents), add the crude 3-isopropoxyphenyl acetate.
-
Heat the mixture, typically without solvent or in a high-boiling non-polar solvent like nitrobenzene, to a temperature between 120-160 °C. The higher temperature favors the formation of the ortho-isomer.[6]
-
Monitor the reaction by TLC. Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the ortho- and para-isomers and afford the pure 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone.
Causality and Mechanism
The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester.[6] This electrophilic acylium ion then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction.
Caption: Simplified mechanism of the Fries Rearrangement.
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a combination of standard spectroscopic techniques. The predicted data below are based on characteristic values for similar molecular scaffolds.
Table 2: Predicted Spectroscopic Data for 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone
| Technique | Region / Shift (δ) | Assignment and Rationale |
| ¹H NMR | ~12.0-12.5 ppm (s, 1H) | Phenolic -OH, deshielded by strong intramolecular H-bonding. |
| ~7.6 ppm (d, 1H) | Aromatic H, ortho to C=O and meta to -OH. | |
| ~6.3-6.4 ppm (m, 2H) | Aromatic H's, ortho to isopropoxy group. | |
| ~4.6 ppm (septet, 1H) | -OCH(CH₃)₂ methine proton. | |
| ~2.5 ppm (s, 3H) | Acetyl -CH₃ protons. | |
| ~1.3 ppm (d, 6H) | Isopropoxy -CH₃ protons. | |
| ¹³C NMR | ~204 ppm | Ketone C=O carbon. |
| ~165 ppm | Aromatic C-OH. | |
| ~163 ppm | Aromatic C-O-iPr. | |
| ~133 ppm | Aromatic CH ortho to C=O. | |
| ~115 ppm | Aromatic C, quaternary, attached to C=O. | |
| ~107 ppm | Aromatic CH meta to C=O. | |
| ~101 ppm | Aromatic CH ortho to both ether and hydroxyl groups. | |
| ~71 ppm | Isopropoxy -OCH carbon. | |
| ~26 ppm | Acetyl -CH₃ carbon. | |
| ~22 ppm | Isopropoxy -CH₃ carbons. | |
| IR Spectroscopy | 2800-3200 cm⁻¹ (broad) | Intramolecularly hydrogen-bonded O-H stretch.[8] |
| 1640-1650 cm⁻¹ (strong) | C=O stretch, frequency lowered by H-bonding and conjugation.[8] | |
| ~2980 cm⁻¹ (medium) | Aliphatic C-H stretch (isopropyl and methyl). | |
| ~1270 cm⁻¹ (strong) | Aryl C-O stretch (ether). | |
| Mass Spec. (EI) | m/z 194 | Molecular Ion (M⁺). |
| m/z 179 | [M-CH₃]⁺, loss of the acetyl methyl group. | |
| m/z 151 | [M-C₃H₇]⁺, loss of the isopropyl group. |
Reactivity and Potential Applications
The trifunctional nature of 1-(2-Hydroxy-4-isopropoxyphenyl)ethanone makes it a valuable intermediate.
-
Pharmaceutical Development: The hydroxyacetophenone scaffold is present in various therapeutic agents. This compound can serve as a starting material for synthesizing analgesics, anti-inflammatory drugs, and enzyme inhibitors.[9]
-
Material Science: The phenolic group allows for its incorporation into polymers and resins, potentially enhancing thermal stability or introducing specific functionalities.[9]
-
Derivatization: The hydroxyl group can be further alkylated or esterified, the ketone can undergo condensation or reduction reactions, and the aromatic ring is susceptible to further electrophilic substitution, opening pathways to a diverse library of derivatives.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential. While specific data for this exact compound is limited, information from analogous chemicals provides a strong basis for safety protocols.[3][10][11]
Table 3: GHS Hazard and Precautionary Information (Based on Analogs)
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Signal Word | Warning |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[12]
Conclusion
1-(2-Hydroxy-4-isopropoxyphenyl)ethanone is a valuable chemical intermediate with well-defined properties and accessible synthetic routes. Its structural features, particularly the ortho-hydroxy ketone motif, make it an attractive building block for creating more complex molecules in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis via the Fries rearrangement, coupled with robust analytical characterization and adherence to safety protocols, enables researchers to effectively utilize this compound in their development programs.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Phenoxyphenyl)ethanone.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethanone, 1-(2-hydroxyphenyl)-.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Isopropoxyethanol.
- ChemScene. (2025). Safety Data Sheet - 1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Selvarani, V., et al. (n.d.). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. NIH. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
NIH PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone. Retrieved from [Link]
-
NIH. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-(2-hydroxy-4-methyl cyclohexyl) ethanone. Retrieved from [Link]
-
WebSpectra. (n.d.). Introduction to IR Spectra. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-(2-hydroxy-4-methyl cyclohexyl) ethanone, 917750-72-2 [thegoodscentscompany.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
